

Introduction: The Significance of a Chiral Building Block

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Compound of Interest

Compound Name: (1R)-1-phenylbut-3-en-1-amine

CAS No.: 115224-13-0

Cat. No.: B055094

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(1R)-1-phenylbut-3-en-1-amine is a chiral primary amine that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its structure is characterized by a stereogenic center directly attached to a phenyl ring and a reactive butenyl group. This combination of a chiral amine and an alkene functionality makes it a versatile precursor for synthesizing a wide range of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). Understanding the precise three-dimensional arrangement of its atoms is paramount for predicting its reactivity, designing stereoselective reactions, and elucidating its role in biological systems. This guide provides a comprehensive analysis of its molecular structure, the methodologies used for its determination, and the implications of its stereochemistry.

Section 1: Core Molecular Structure and Stereochemistry

The fundamental identity of **(1R)-1-phenylbut-3-en-1-amine** is defined by its connectivity, molecular formula, and, most critically, its absolute stereochemistry.

1.1. Fundamental Properties The compound has the molecular formula $C_{10}H_{13}N$ and a molecular weight of approximately 147.22 g/mol. [1][2] Its identity is cataloged under CAS Number 4383-23-7 for the racemic mixture. [1][2]

Property	Value	Source
IUPAC Name	(1R)-1-phenylbut-3-en-1-amine	N/A
Molecular Formula	C ₁₀ H ₁₃ N	[1][2]
Molecular Weight	147.22 g/mol	[1][2]
CAS Number	4383-23-7 (racemate)	[1]
SMILES	C=CCc1ccccc1	N/A
InChI Key	FAOYSBDLLGZOKF-SSDOTTSWSA-N	N/A

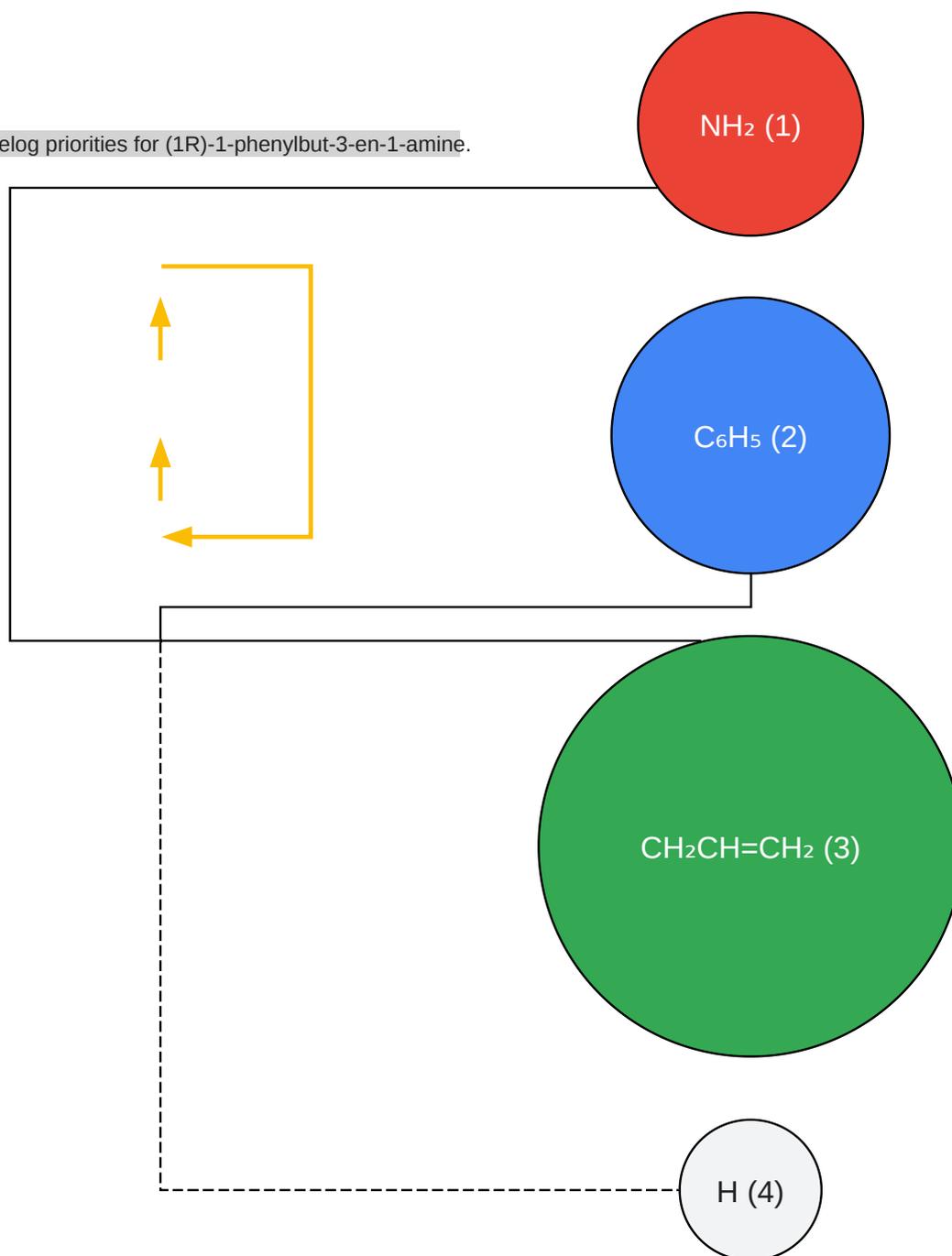
1.2. The (R)-Stereo-center: A Defining Feature The most crucial structural aspect of this molecule is the chiral center at the first carbon (C1) of the butyl chain. This carbon is bonded to four different substituents: a phenyl group, an amino group, a hydrogen atom, and an allyl group (-CH₂CH=CH₂). The "(1R)" designation specifies the absolute configuration at this center according to the Cahn-Ingold-Prelog (CIP) priority rules.

Causality of Priority Assignment:

- -NH₂ (Amino Group): Nitrogen (Atomic Number 7) has the highest atomic number of the atoms directly bonded to the chiral center. It receives the highest priority (1).
- -C₆H₅ (Phenyl Group): The carbon of the phenyl ring is attached to other carbons. This takes priority over the allyl group's carbon, which is attached to another carbon and hydrogens. It receives the second priority (2).
- -CH₂CH=CH₂ (Allyl Group): The carbon of the allyl group has the next highest priority (3).
- -H (Hydrogen): Hydrogen has the lowest atomic number and thus the lowest priority (4).

When orienting the molecule with the lowest priority group (hydrogen) pointing away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, hence the "(R)" designation.

Cahn-Ingold-Prelog priorities for (1R)-1-phenylbut-3-en-1-amine.

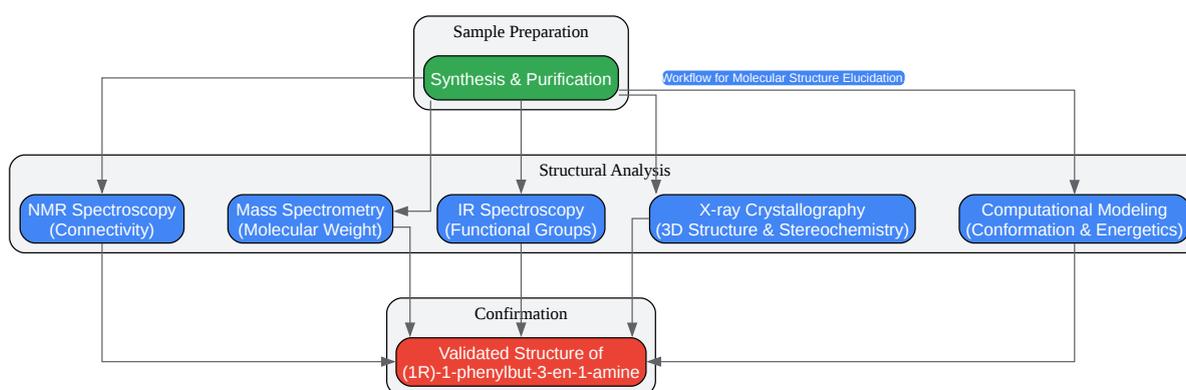


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Cahn-Ingold-Prelog priorities for **(1R)-1-phenylbut-3-en-1-amine**.

Section 2: Methodologies for Structural Elucidation

Determining and validating the structure of a chiral molecule like **(1R)-1-phenylbut-3-en-1-amine** requires a multi-faceted analytical approach. Each technique provides a different piece of the structural puzzle, and their combined data create a self-validating system.



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Workflow for Molecular Structure Elucidation.

2.1. Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are the primary tools for determining the carbon-hydrogen framework.
 - ^1H NMR: Would confirm the presence of distinct protons: aromatic protons (multiplet, ~ 7.2 - 7.4 ppm), the methine proton at C1 (multiplet, coupled to both adjacent CH_2 groups), the terminal vinyl protons (~ 5.0 - 6.0 ppm), and the internal methylene protons.

- ^{13}C NMR: Would show distinct signals for the carbons of the phenyl ring, the chiral C1 carbon, the two sp^2 carbons of the alkene, and the sp^3 methylene carbon.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. For this amine, characteristic absorption bands would be observed. While specific spectra for this exact molecule are not widely published, data from the analogous compound 1-phenyl-3-buten-1-ol suggests expected regions for the shared moieties.[3]
 - N-H Stretch: A medium to weak absorption around $3300\text{-}3500\text{ cm}^{-1}$ for the primary amine.
 - Aromatic C-H Stretch: Sharp peaks just above 3000 cm^{-1} .[3]
 - Alkene C=C Stretch: A peak around 1640 cm^{-1} .[3]
 - Aromatic C=C Stretch: Bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.[3]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the molecular formula $\text{C}_{10}\text{H}_{13}\text{N}$. The predicted monoisotopic mass is 147.1048 Da .[4] Fragmentation patterns can further validate the structure by showing characteristic losses, such as the loss of the allyl group.

2.2. X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a molecule.

Expert Insight: For a liquid or oily amine, direct crystallization can be challenging. The standard and trustworthy protocol involves forming a salt with a chiral, crystalline carboxylic acid (e.g., tartaric acid or mandelic acid). This serves two purposes:

- It introduces ionic interactions, significantly increasing the likelihood of forming high-quality single crystals suitable for diffraction.
- If an enantiomerically pure acid is used (e.g., L-tartaric acid), it can be used to resolve a racemic mixture of the amine and confirm the absolute configuration of the resulting diastereomeric salt crystal.

Protocol: Crystallization for X-ray Diffraction

- **Salt Formation:** Dissolve equimolar amounts of **(1R)-1-phenylbut-3-en-1-amine** and a suitable chiral acid (e.g., (S)-mandelic acid) in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).
- **Crystal Growth:** Employ a slow evaporation or solvent diffusion technique. Place the solution in a loosely capped vial and allow the solvent to evaporate over several days. Alternatively, layer a solvent in which the salt is less soluble (e.g., hexane) on top of the initial solution.
- **Crystal Mounting:** Carefully select a well-formed single crystal and mount it on a goniometer head.
- **Data Collection:** Place the crystal in an X-ray diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
- **Structure Solution and Refinement:** Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. The known stereochemistry of the co-crystallizing agent allows for unambiguous assignment of the (R) configuration of the amine.

2.3. Computational Chemistry

In parallel with experimental work, computational modeling using methods like Density Functional Theory (DFT) is employed to:

- Predict the lowest energy (most stable) conformation of the molecule.
- Calculate theoretical bond lengths, angles, and spectroscopic data (NMR, IR) that can be compared with experimental results for validation.
- Visualize the molecule's frontier molecular orbitals (HOMO/LUMO) to understand its electronic properties and reactivity.

Section 3: Synthesis Context and Relevance

The utility of **(1R)-1-phenylbut-3-en-1-amine** is rooted in its stereospecific synthesis. Modern methods often employ biocatalysis, using (R)-selective transaminase enzymes to convert a prochiral ketone precursor (1-phenylbut-3-en-1-one) directly into the desired (R)-amine with

high enantiomeric excess.[5] This enzymatic approach is favored in pharmaceutical development for its high selectivity, mild reaction conditions, and sustainability. The confirmed molecular structure is the ultimate validation of such a synthetic process.

Conclusion

The molecular structure of **(1R)-1-phenylbut-3-en-1-amine** is defined by its specific connectivity and, most importantly, the R-configuration at its C1 stereocenter. A robust and reliable determination of this structure is not achieved by a single technique but by the convergence of evidence from NMR, MS, and IR spectroscopy, with definitive confirmation of 3D arrangement and absolute stereochemistry provided by X-ray crystallography of a suitable crystalline derivative. This detailed structural knowledge is the bedrock upon which its applications in asymmetric synthesis and drug discovery are built, enabling scientists to utilize it as a chiral building block with confidence and precision.

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